(2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Description
The compound "(2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione" is a structurally complex heterocyclic molecule featuring a fused thiazolo-triazine core. Key structural elements include:
- A thiazolo[3,2-b][1,2,4]triazine scaffold, which provides a rigid bicyclic framework.
- A methylidene-linked pyrazole moiety substituted with 4-chlorophenyl and phenyl groups, enhancing steric bulk and electronic effects.
- A (2Z)-configuration at the methylidene bond, critical for spatial orientation and biological interactions.
This compound is hypothesized to exhibit diverse pharmacological activities, including antimicrobial, anticancer, or anti-inflammatory properties, based on its structural resemblance to other bioactive thiazolo-triazine derivatives .
Properties
Molecular Formula |
C28H22ClN5O2S |
|---|---|
Molecular Weight |
528.0 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C28H22ClN5O2S/c29-21-13-11-19(12-14-21)25-20(17-33(32-25)22-9-5-2-6-10-22)16-24-27(36)34-28(37-24)30-26(35)23(31-34)15-18-7-3-1-4-8-18/h1-14,16-17,23,28,31H,15H2,(H,30,35)/b24-16- |
InChI Key |
NMMQEZMYMBZQEY-JLPGSUDCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC2C(=O)NC3N(N2)C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/S3 |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(=O)NC3N(N2)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)S3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the core thiazolo[3,2-b][1,2,4]triazine structure, followed by the introduction of the benzyl and pyrazolyl groups through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that minimize cost and maximize efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
Anticancer Activity
Several studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to (2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including the activation of caspases and modulation of apoptotic proteins .
Antimicrobial Properties
The compound exhibits broad-spectrum antimicrobial activity against various pathogens. Research indicates that derivatives of triazines can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. This antimicrobial action is attributed to the disruption of microbial cell walls and interference with metabolic processes .
Anti-inflammatory Effects
Inflammation-related diseases can benefit from compounds like (2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione. Studies have demonstrated that triazine derivatives can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in models of arthritis and other inflammatory conditions .
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry reported that a closely related triazine compound showed significant inhibition of tumor growth in xenograft models of breast cancer .
- Antimicrobial Efficacy : Research conducted at a university laboratory demonstrated that derivatives exhibited minimum inhibitory concentrations (MICs) against both gram-positive and gram-negative bacteria comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of (2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites and exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and chemical properties of the target compound are best understood through comparison with structurally analogous molecules. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound Name (Representative Examples) | Core Structure | Key Substituents | Biological Activity | Unique Features |
|---|---|---|---|---|
| Target Compound | Thiazolo-triazine | - 6-Benzyl - 2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene] |
Under investigation (potential antimicrobial/anticancer) | Combines pyrazole and chlorophenyl groups for enhanced selectivity |
| (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl)-7H-thiazolo-triazine-3,7-dione | Thiazolo-triazine | - 4-tert-Butylbenzylidene - 2-Chlorobenzyl |
Anticancer, enzyme inhibition | Bulky tert-butyl group improves lipophilicity but may reduce solubility |
| (2Z)-6-(4-methoxybenzyl)-2-(4-methoxybenzylidene)-7H-thiazolo-triazine-3,7-dione | Thiazolo-triazine | - 4-Methoxybenzyl - 4-Methoxybenzylidene |
Antimicrobial (Gram-positive bacteria) | Methoxy groups enhance solubility and hydrogen-bonding capacity |
| (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene}-3-methyl-2-thioxo-thiazolidin-4-one | Thiazolidinone | - Ethoxyphenylpyrazole - 3-Methyl |
Antifungal, anti-inflammatory | Thiazolidinone core with sulfur atom increases reactivity |
| 3-(4-chlorophenyl)-6-(1,5-dimethylpyrazol-4-yl)triazolo-thiadiazole | Triazolo-thiadiazole | - 4-Chlorophenyl - 1,5-Dimethylpyrazole |
Antiviral (HCV protease inhibition) | Triazole-thiadiazole hybrid with distinct electronic profile |
Key Findings from Comparative Studies
Substituent Effects on Bioactivity Chlorophenyl vs. Methoxy Groups: The target compound’s 4-chlorophenyl group (electron-withdrawing) may enhance binding to hydrophobic enzyme pockets compared to methoxy-substituted analogs (electron-donating), which favor solubility . Benzyl vs.
Core Structure Influence
- Thiazolo-triazine vs. Triazolo-thiadiazole : The thiazolo-triazine core (target compound) exhibits greater conformational rigidity than triazolo-thiadiazoles, possibly leading to higher metabolic stability .
Synergistic Effects of Hybrid Structures The combination of pyrazole and thiazolo-triazine in the target compound may enable dual mechanisms of action (e.g., intercalation and enzyme inhibition), unlike simpler thiazolidinones or pyrazole derivatives .
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | (2Z)-2-(4-tert-butylbenzylidene)-6-(2-chlorobenzyl) analog | (5Z)-thiazolidinone analog |
|---|---|---|---|
| Molecular Weight | ~600 g/mol | 591.7 g/mol | 438.5 g/mol |
| LogP (Predicted) | 4.2 | 5.1 | 3.8 |
| Water Solubility | Low | Very low | Moderate |
| Metabolic Stability | High | Moderate | Low |
Biological Activity
The compound (2Z)-6-benzyl-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione (CAS Number: 956794-82-4) is a complex organic molecule with potential biological activities that merit investigation. This article explores its biological activity, including pharmacological properties and mechanisms of action based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 528.0 g/mol. The structure consists of a thiazolo-triazine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| CAS Number | 956794-82-4 |
| Molecular Formula | C28H22ClN5O2S |
| Molecular Weight | 528.0 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, compounds derived from pyrazole and triazine frameworks have been shown to inhibit cell proliferation in various cancer cell lines. Specifically:
- Mechanism of Action : These compounds often induce apoptosis and inhibit cell cycle progression. They may interact with DNA or modulate signaling pathways involved in cell survival and proliferation.
- Case Studies : A study demonstrated that derivatives of pyrazole exhibited cytotoxic effects against breast cancer and leukemia cell lines, suggesting that the target compound may share similar properties due to its structural analogies .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is also noteworthy. Research has shown that structurally similar compounds can exhibit antibacterial and antifungal activities:
- Testing Methodology : Antimicrobial efficacy was evaluated using standard strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to assess potency.
- Findings : While specific data on the target compound's antimicrobial activity is limited, related compounds have shown promising results against various pathogens .
CNS Activities
Compounds within this class have been investigated for their effects on the central nervous system (CNS). Some derivatives have displayed both stimulant and depressant effects in animal models:
- Dual Activity : Certain benzyl derivatives have been reported to exhibit antidepressant and anxiolytic properties alongside anticonvulsant effects. This duality suggests a complex interaction with neurotransmitter systems .
Toxicity Studies
Toxicological assessments are crucial for evaluating the safety profile of new compounds:
- Safety Profile : Preliminary studies indicate that certain derivatives are less toxic than established drugs while maintaining efficacy against targets such as cancer cells or pathogens. Further studies are needed to fully elucidate the safety margins of the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
